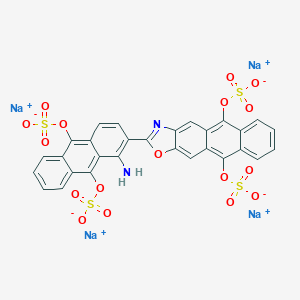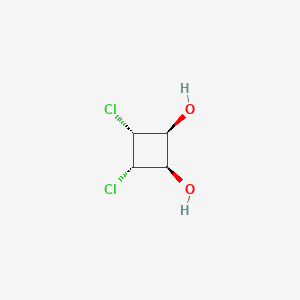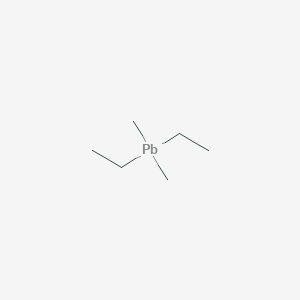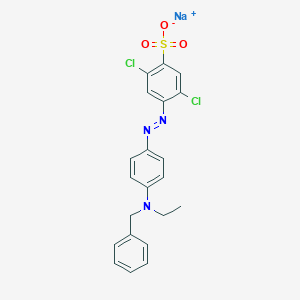
Einecs 233-349-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 233-349-4, also known as 2-(2-methoxyethoxy)ethyl acetate, is a chemical compound used in various industrial processes. This colorless liquid has a fruity odor and is soluble in water and organic solvents. In
Wirkmechanismus
The mechanism of action of Einecs 233-349-4 is not fully understood. However, it is believed to act as a polar solvent, facilitating the dissolution and dispersion of other compounds. It may also interact with biological membranes, affecting their fluidity and permeability.
Biochemische Und Physiologische Effekte
Einecs 233-349-4 has been shown to have low toxicity and is generally considered safe for use in industrial processes. However, prolonged exposure to high concentrations may cause irritation of the eyes, skin, and respiratory tract. It may also have a mild narcotic effect at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Einecs 233-349-4 has several advantages for use in lab experiments. It is a highly polar solvent, making it useful for the extraction and purification of polar compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, it may not be suitable for use with non-polar compounds and may interfere with certain analytical techniques.
Zukünftige Richtungen
There are several future directions for research on Einecs 233-349-4. One area of interest is its potential use as a green solvent, as it is relatively non-toxic and biodegradable. Another area of research is its use as a dispersant for nanoparticles, as it may have unique properties that make it more effective than other dispersants. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including biotechnology and nanotechnology.
In conclusion, Einecs 233-349-4 is a versatile chemical compound that has a wide range of industrial and scientific applications. Its synthesis method is relatively simple, and it is generally considered safe for use in industrial processes. While its mechanism of action is not fully understood, it is believed to act as a polar solvent and may interact with biological membranes. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Synthesemethoden
Einecs 233-349-4 can be synthesized by reacting ethylene oxide with methoxyethanol in the presence of a catalyst. The resulting product is then acetylated with acetic anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Einecs 233-349-4 has been used in various scientific research applications, including as a solvent for the extraction and purification of natural products, as a reagent in organic synthesis, and as a component in the formulation of coatings, adhesives, and inks. It has also been used as a dispersant for nanoparticles and as a stabilizer for emulsions.
Eigenschaften
IUPAC Name |
tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRXVYUCDRWAG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 233-349-4 | |
CAS RN |
10126-90-6 |
Source


|
| Record name | Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)









![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)

